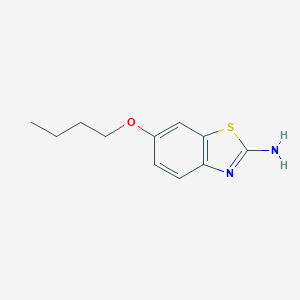

6-Butoxy-1,3-benzothiazol-2-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-butoxy-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2OS/c1-2-3-6-14-8-4-5-9-10(7-8)15-11(12)13-9/h4-5,7H,2-3,6H2,1H3,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZJMSFZHPMSAHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC2=C(C=C1)N=C(S2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Benzothiazole Core: a Privileged Scaffold in Drug Discovery

The benzothiazole (B30560) ring system, which consists of a benzene (B151609) ring fused to a thiazole (B1198619) ring, is recognized as a "privileged scaffold" in medicinal chemistry. pcbiochemres.comnih.gov This designation stems from its recurring presence in a multitude of pharmacologically active compounds, demonstrating its ability to interact with a wide array of biological targets. pcbiochemres.comarabjchem.org The structural rigidity and unique electronic properties of the benzothiazole core make it an ideal foundation for the design of new drugs. researchgate.net

Derivatives of benzothiazole have been shown to exhibit a remarkable breadth of biological activities, including antimicrobial, anticancer, anti-inflammatory, anticonvulsant, and antidiabetic properties. pcbiochemres.comarabjchem.orgnih.gov This versatility has spurred extensive research into synthesizing and evaluating novel benzothiazole-containing molecules. pcbiochemres.com Commercially available drugs such as Riluzole, used in the treatment of amyotrophic lateral sclerosis, feature this core structure, underscoring its therapeutic relevance. researchgate.net The capacity of the benzothiazole framework to serve as a versatile building block for compounds with diverse and potent biological effects solidifies its importance in the landscape of modern drug discovery. pcbiochemres.comresearchgate.net

Substituted 2 Aminobenzothiazole Derivatives: a Hub of Contemporary Research

Within the expansive family of benzothiazoles, the 2-aminobenzothiazole (B30445) derivatives represent a particularly fruitful area of investigation. scholarsresearchlibrary.com The presence of the amino group at the 2-position provides a crucial handle for synthetic modification, allowing for the introduction of a wide variety of substituents. nih.gov This chemical tractability enables the systematic exploration of structure-activity relationships (SAR), a cornerstone of modern drug design.

Contemporary research has demonstrated that modifications to the 2-aminobenzothiazole scaffold can lead to compounds with a range of biological effects. These derivatives have been explored for their potential as:

Anticancer Agents: Numerous studies have reported the antiproliferative activity of 2-aminobenzothiazole derivatives against various cancer cell lines. nih.govnih.gov

Antimicrobial Agents: This class of compounds has shown promise in combating bacterial and fungal infections. core.ac.uknih.gov

Enzyme Inhibitors: Substituted 2-aminobenzothiazoles have been investigated as inhibitors of various enzymes, highlighting their potential to modulate specific biological pathways. nih.gov

The synthesis of these derivatives often involves the reaction of substituted anilines with thiocyanates or the modification of the 2-amino group itself. arabjchem.orgnih.gov The ease of synthesis and the diverse biological activities make substituted 2-aminobenzothiazoles a focal point of current medicinal chemistry research. nih.govscholarsresearchlibrary.com

The Rationale for Investigating 6 Butoxy 1,3 Benzothiazol 2 Amine and Its Analogs

General Synthetic Pathways for 2-Aminobenzothiazoles

The synthesis of 2-aminobenzothiazoles is a well-established area of organic chemistry with several reliable methods. A predominant and classical approach involves the reaction of an appropriately substituted aniline (B41778) with a thiocyanate (B1210189) salt in the presence of an oxidizing agent, typically bromine in acetic acid. nih.gov This method, however, can sometimes lead to the undesired thiocyanation of the aniline ring, especially when the para-position is unsubstituted. nih.gov

Alternative and often more versatile methods utilize phenylthioureas as precursors. nih.gov These can be cyclized through oxidative pathways to form the 2-aminobenzothiazole ring system. For instance, treating arylthioureas with bromine in chloroform (B151607) is a known method for synthesizing these compounds. scholarsresearchlibrary.com Another common strategy is the condensation of 2-aminobenzenethiol with substances containing a carbonyl or cyano group. nih.gov This can be achieved with various reagents like aldehydes, ketones, acids, or acyl chlorides. bohrium.commdpi.com

A summary of common reagents and approaches is presented below:

| Precursor | Reagent(s) | Key Features |

| Substituted Anilines | Potassium thiocyanate, Bromine, Acetic acid | Classical method, potential for side reactions. nih.gov |

| Phenylthioureas | Bromine, Chloroform | Versatile alternative to direct aniline thiocyanation. scholarsresearchlibrary.com |

| 2-Aminobenzenethiol | Aldehydes, Ketones, Acids, Acyl Chlorides | Broad applicability with various carbonyl/cyano compounds. nih.govbohrium.commdpi.com |

Specific Synthesis Strategies for 6-Substituted-1,3-benzothiazol-2-amines

To synthesize 6-substituted-1,3-benzothiazol-2-amines, such as the 6-butoxy derivative, the general strategies for 2-aminobenzothiazole synthesis are adapted using appropriately substituted starting materials. A common method begins with a p-substituted aniline, where the substituent corresponds to the desired group at the 6-position of the benzothiazole. researchgate.net For instance, to obtain a 6-alkoxy derivative, a p-alkoxyaniline would be the starting material.

The reaction of 4-substituted anilines with potassium thiocyanate and bromine in acetic acid is a classical method for preparing 6-substituted 2-aminobenzothiazoles. nih.gov Similarly, the cyclization of N-(4-substituted phenyl)thioureas is another effective route. scholarsresearchlibrary.com One-pot syntheses have also been developed, for example, by reacting haloanilines with thiocarbamoyl chloride. researchgate.net

The synthesis of 6-substituted 2-aminobenzothiazoles can also be achieved through the oxidative cyclization of anilines with ammonium (B1175870) thiocyanate and bromine. nih.gov This approach has been utilized for the preparation of various 6-substituted derivatives.

| Starting Material | Reagent(s) | Product |

| p-Substituted aniline | Potassium thiocyanate, Bromine | 6-Substituted-2-aminobenzothiazole nih.govresearchgate.net |

| 4-Substituted anilines | Ammonium thiocyanate, Bromine | 6-Substituted-2-aminobenzothiazole nih.gov |

| Haloanilines | Thiocarbamoyl chloride | 6-Substituted-2-aminobenzothiazole researchgate.net |

Advanced Synthetic Approaches, including Green Chemistry Methodologies, for Benzothiazole Analogues

In recent years, there has been a significant shift towards developing more sustainable and environmentally friendly methods for the synthesis of benzothiazole derivatives. bohrium.com These "green chemistry" approaches aim to reduce the use of hazardous reagents and solvents, minimize waste, and improve energy efficiency. bohrium.comscielo.br

Microwave-assisted synthesis has emerged as a powerful tool, often leading to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. nih.govscielo.br For example, the condensation of 2-aminothiophenols with chloroacetyl chloride can be efficiently carried out under microwave irradiation. nih.gov

The use of greener catalysts and reaction media is another key aspect of these advanced methods. Water has been successfully employed as a solvent for the cyclization of 2-aminothiophenols with tetramethylthiuram disulfide to produce benzothiazole-2-thiols. rsc.org Other green approaches include the use of recyclable catalysts like polystyrene polymer-grafted iodine acetate, which promotes the condensation of 2-aminobenzenethiol and benzaldehydes. mdpi.com Furthermore, visible-light-mediated photoredox catalysis has been utilized for the synthesis of benzothiazoles, avoiding the need for metal catalysts. researchgate.net

| Method | Key Features |

| Microwave-assisted synthesis | Reduced reaction times, higher yields. nih.govscielo.br |

| Water as a solvent | Environmentally benign reaction medium. rsc.org |

| Recyclable catalysts | Promotes sustainability and reduces waste. mdpi.com |

| Visible-light photoredox catalysis | Avoids the use of metal catalysts. researchgate.net |

| One-pot multicomponent reactions | Increases efficiency by combining multiple steps. nih.gov |

Derivatization at the 2-Amino Position of this compound (e.g., amide formation)

The 2-amino group of this compound is a versatile site for chemical modification, allowing for the synthesis of a wide range of derivatives with potentially diverse properties. rsc.orgnih.gov Amide formation is a common and straightforward derivatization reaction at this position.

This can be achieved by reacting the 2-aminobenzothiazole with an acylating agent such as an acyl chloride or a carboxylic acid anhydride. nih.govnih.gov For example, 2-aminobenzothiazole can be acylated with chloroacetyl chloride. nih.govnih.gov The resulting chloroacetamide can then be further reacted with various nucleophiles to introduce additional functional groups. nih.gov Another approach involves the direct coupling of a carboxylic acid with the 2-amino group using a coupling agent. researchgate.net

The synthesis of amide derivatives can also be a multi-step process. For instance, a 2-amino-6-nitrobenzothiazole (B160904) can be first acylated, followed by the reduction of the nitro group, and then further functionalization of the newly formed amino group. nih.govnih.gov

Functionalization at the 6-Position of the Benzothiazole Nucleus (e.g., ether modifications)

The 6-position of the benzothiazole ring system offers another point for chemical modification, allowing for the introduction or alteration of substituents to fine-tune the properties of the molecule. nih.govnih.gov When the 6-position is a butoxy group, modifications can be made to the ether linkage.

One approach to modifying the 6-position involves starting with a precursor that has a more reactive functional group at this position, such as a hydroxyl or nitro group. For example, starting with 2-amino-6-nitrobenzothiazole, the nitro group can be reduced to an amino group, which can then be further functionalized. nih.govnih.gov

In the case of a pre-existing 6-alkoxy group, such as a butoxy group, modifications might involve cleavage of the ether to a hydroxyl group, which can then be re-alkylated with different alkyl halides to introduce new ether functionalities. While direct modification of the butoxy group itself is less common, the synthesis of a variety of 6-alkoxy derivatives can be achieved by starting with the corresponding 6-hydroxy-2-aminobenzothiazole and performing an ether synthesis.

Influence of the Butoxy Moiety at Position 6 on Activity Profiles

The substitution pattern on the benzene (B151609) ring of the benzothiazole scaffold is a key determinant of biological activity, with position 6 being particularly significant. benthamscience.com The presence of a butoxy group at this position primarily modulates the molecule's lipophilicity, which in turn influences its pharmacokinetic and pharmacodynamic properties.

Hydrophobicity is a critical factor for the cytotoxic activity of benzothiazole derivatives against cancer cell lines. pharmacyjournal.in SAR studies have revealed that small, lipophilic substitutions at the C-6 position can enhance anticancer inhibitory activity. researchgate.net For instance, the well-known benzothiazole derivative Riluzole (6-trifluoromethoxy-2-benzothiazolamine) demonstrates the importance of a lipophilic group at this position in its action as a glutamate (B1630785) neurotransmission inhibitor. derpharmachemica.com The butoxy group, being a four-carbon alkyl chain attached via an ether linkage, significantly increases the hydrophobicity of the parent molecule. This enhanced lipophilicity can facilitate the molecule's passage across biological membranes, such as the cell membrane or the blood-brain barrier, potentially increasing its bioavailability at the target site.

However, the effect of C-6 substitution is context-dependent and varies with the targeted activity. In studies on fungicidal agents, the introduction of either electron-donating (like butoxy) or electron-withdrawing groups at position 6 did not lead to significant improvements in activity, suggesting that activity in that specific structural context is independent of the electronic density at this position. mdpi.com Conversely, for insecticidal activity, the electronegativity of the substituent at C-6 was found to be an important factor. mdpi.com In other studies focusing on antifungal activity against dermatophytes, a simple hydrogen atom at position 6 was found to be more advantageous than an electron-withdrawing group, indicating that increased lipophilicity or electronic effects are not universally beneficial. nih.gov

Role of the 2-Amino Group in Molecular Interactions and Activity

The 2-amino group is a cornerstone of the pharmacological activity of many benzothiazole derivatives. researchgate.net Its presence provides a crucial site for hydrogen bonding, which is fundamental for molecular recognition and interaction with biological targets like enzymes and receptors. mdpi.com The nitrogen atom of the amino group can act as a hydrogen bond donor, forming stable complexes with acidic residues in a receptor's binding pocket. mdpi.com

Furthermore, the 2-amino group serves as a versatile chemical handle for synthetic modification. researchgate.netmdpi.com Substitution at this position can significantly alter the physicochemical properties of the molecule, thereby modulating the drug-receptor interactions. researchgate.net By converting the primary amine into secondary or tertiary amines, amides, or other functional groups, chemists can fine-tune the compound's electronic properties, steric profile, and hydrogen-bonding capacity to optimize its activity and selectivity for a specific target. This versatility has made the 2-aminobenzothiazole scaffold a privileged structure in drug discovery, leading to the development of compounds with a wide array of biological effects, including anticancer, anticonvulsant, and anti-inflammatory properties. researchgate.net

Impact of Benzothiazole Ring Substitutions on Pharmacological Actions

The pharmacological profile of a benzothiazole derivative is profoundly influenced by the nature and position of substituents on the bicyclic ring system. researchgate.netchemistryjournal.net SAR studies have demonstrated that even minor structural modifications can lead to significant changes in biological activity. derpharmachemica.com

Substitutions at various positions have been correlated with specific activities:

Position 4: The presence of an electron-withdrawing chloro group (-Cl) at position 4 has been shown to increase antifungal activity. derpharmachemica.com

Position 6: This position is critical for a range of activities. As discussed, lipophilic groups can enhance anticancer activity. pharmacyjournal.inresearchgate.net The presence of a nitro (-NO2) or cyano (-CN) group at C-6 was found to increase antiproliferative activity. nih.gov Halogen substituents at this position can confer anticonvulsant properties. pharmacyjournal.in For example, 6-fluoro benzothiazole derivatives have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), relevant to Alzheimer's disease. ijper.org

Position 2: Besides the amino group, other substitutions at the C-2 position are pivotal. Phenyl and substituted phenyl groups at this position have been associated with anticancer, anti-tuberculosis, anticonvulsant, and anti-inflammatory properties. pharmacyjournal.in

The following table summarizes the observed impact of various substituents on the pharmacological actions of benzothiazole derivatives based on available research.

| Position | Substituent Group | Pharmacological Action |

| 2 | Phenyl / Substituted Phenyl | Anticancer, Anti-TB, Anticonvulsant, Anti-inflammatory pharmacyjournal.in |

| 2 | Chloro group (-Cl) | Increased antifungal activity ijper.org |

| 4 | Chloro group (-Cl) | Increased antifungal activity derpharmachemica.com |

| 6 | Lipophilic/Hydrophobic groups | Potentiates anticancer activity pharmacyjournal.inresearchgate.netchula.ac.th |

| 6 | Halogen groups | Anticonvulsant properties pharmacyjournal.in |

| 6 | Nitro (-NO2) or Cyano (-CN) | Increased antiproliferative activity nih.gov |

| 6 | Methoxy (-OCH3) | Anti-inflammatory and antioxidant properties jchemrev.com |

| 6 | Trifluoromethoxy (-OCF3) | Glutamate neurotransmission inhibition derpharmachemica.com |

Comparative SAR Studies Across Various Benzothiazole Scaffolds

To better understand the unique contributions of the benzothiazole nucleus, comparative SAR studies are often conducted against other heterocyclic scaffolds. These studies help in identifying which structural features are essential for a particular biological effect.

One common comparison is with benzoxazole (B165842), a bioisostere where the sulfur atom of the thiazole (B1198619) ring is replaced by an oxygen atom. In a study on novel colchicine (B1669291) site tubulin polymerization inhibitors, a benzothiazole scaffold was used as a bioisostere for a lead benzoxazole structure, resulting in derivatives with potent antiproliferative activity against prostate cancer cells. nih.gov This suggests that for certain targets, the benzothiazole scaffold is a viable and potentially superior alternative to other heterocyclic systems.

In the development of dual inhibitors, which can simultaneously act on multiple targets, benzothiazole-phenyl based analogs have been explored as inhibitors of both soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) for pain management. nih.gov SAR studies on this scaffold revealed that trifluoromethyl groups on the phenyl ring were well-tolerated by both enzymes. nih.gov

Furthermore, more complex fused systems incorporating the benzothiazole ring have been investigated. For example, the benthamscience.comchemistryjournal.netchula.ac.thtriazolo[3,4-b]benzothiazole (TBT) scaffold was identified as a novel and potent inhibitor for poly(ADP-ribose) polymerase (PARP) enzymes. acs.org This tricyclic scaffold, which competes with nicotinamide (B372718) in the enzyme's binding pocket, offers numerous positions for substitution, allowing for detailed SAR studies and optimization for different PARP family members. acs.org Such comparative studies highlight the versatility of the benzothiazole core in designing highly specific or multi-targeted therapeutic agents.

Group-Based Quantitative Structure-Activity Relationship (G-QSAR) Modeling for Benzothiazole Derivatives

A G-QSAR analysis was performed on a set of 41 benzothiazole derivatives to develop potent anticancer compounds. chula.ac.thresearchgate.net In this study, the benzothiazole dataset was divided into two fragments, R1 and R2. The models, generated using multiple linear regression, revealed that the presence of hydrophobic groups on the R1 fragment would potentiate anticancer activity. chula.ac.thresearchgate.net This finding provides a clear, quantitative insight that corroborates qualitative SAR observations about the importance of lipophilicity. The generated G-QSAR models offer a predictive tool to guide the design and optimization of new benzothiazole derivatives with enhanced anticancer efficacy. chula.ac.th

Other 3D-QSAR studies on benzothiazole derivatives have also been conducted. For instance, models developed for (benzothiazole-2-yl) acetonitrile (B52724) derivatives as c-Jun N-terminal kinase-3 (JNK3) inhibitors showed good predictive ability. nih.gov These models, combined with docking studies, provide a powerful dual approach to design novel and selective inhibitors by visualizing the favorable and unfavorable regions for steric, electrostatic, and hydrophobic interactions within the target's active site. nih.gov

Molecular Mechanisms of Action for Benzothiazole Derivatives

Enzyme Inhibition Profiles of Benzothiazole (B30560) Analogs

The benzothiazole nucleus is a key feature in a multitude of enzyme inhibitors. While no specific data exists for the inhibitory activity of 6-Butoxy-1,3-benzothiazol-2-amine , the broader class of benzothiazole derivatives has demonstrated significant inhibitory effects against a diverse range of enzymes.

DNA Gyrase: Benzothiazole-based compounds have been identified as potent inhibitors of bacterial DNA gyrase, an essential enzyme for DNA replication. nih.govbrc.hud-nb.infomdpi.comnih.gov These inhibitors often target the ATP-binding site of the GyrB subunit. nih.gov For instance, a series of 4,5,6,7-tetrahydrobenzo[d]thiazole-based inhibitors showed nanomolar inhibition of Escherichia coli DNA gyrase. brc.hud-nb.info Modifications to the benzothiazole scaffold, such as the introduction of a benzothiazole-2,6-diamine core, have led to potent inhibitors of both E. coli and Staphylococcus aureus DNA gyrase and topoisomerase IV. mdpi.comnih.gov

Dihydropteroate Synthase (DHPS): Sulfonamide-containing benzothiazole derivatives have been investigated as inhibitors of DHPS, an enzyme crucial for folate synthesis in bacteria. nih.gov These compounds act by competing with the natural substrate, p-aminobenzoic acid (PABA). nih.gov

Carbonic Anhydrase (CA): Benzothiazole-based sulfonamides and carboxylic acids have been developed as inhibitors of various carbonic anhydrase isoforms, including those associated with cancer (hCA IX and XII). helsinki.firesearchgate.netwikipedia.org The inhibition constants (Ki) for some of these derivatives are in the nanomolar range, demonstrating potent activity. helsinki.fiwikipedia.org

Cholinesterases (AChE and BChE) and Monoamine Oxidase B (MAO-B): Several benzothiazole derivatives have been synthesized and evaluated as inhibitors of acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and monoamine oxidase B (MAO-B), enzymes implicated in the pathology of Alzheimer's disease. nih.govnih.govresearchgate.net Some compounds have shown dual inhibitory activity. For example, one study reported a benzothiazole derivative with IC50 values of 23.4 nM for AChE and 40.3 nM for MAO-B. nih.govresearchgate.net Another study found that certain benzothiazolone derivatives were more selective for BChE over AChE. nih.gov

Aldose Reductase: Benzothiazole derivatives are recognized as potent inhibitors of aldose reductase, an enzyme implicated in diabetic complications. nih.govnih.gov Zopolrestat and Lidorestat are examples of benzothiazole-containing aldose reductase inhibitors that have been in clinical trials. nih.gov

Tyrosine Kinase: The benzothiazole scaffold is present in inhibitors of various tyrosine kinases, which are critical targets in cancer therapy. informahealthcare.comnih.gov For example, some benzothiazole derivatives have shown potent inhibitory activity against the epidermal growth factor receptor (EGFR) tyrosine kinase. informahealthcare.comnih.gov Additionally, new benzothiazole-based inhibitors have been discovered that are effective against the Bcr-Abl tyrosine kinase, including the drug-resistant T315I mutant. nih.gov

Table 1: Enzyme Inhibition by Various Benzothiazole Derivatives

| Enzyme Target | Type of Benzothiazole Derivative | Observed Activity | Reference(s) |

|---|---|---|---|

| DNA Gyrase | 4,5,6,7-tetrahydrobenzo[d]thiazole analogs | Nanomolar inhibition of E. coli DNA gyrase | brc.hud-nb.info |

| Dihydropteroate Synthase | Sulfonamide-containing benzothiazoles | Competitive inhibition with PABA | nih.gov |

| Carbonic Anhydrase | Benzothiazole-based sulfonamides | Nanomolar inhibition constants (Ki) | helsinki.fiwikipedia.org |

| Acetylcholinesterase (AChE) | Substituted benzothiazoles | IC50 in the nanomolar range | nih.govresearchgate.net |

| Butyrylcholinesterase (BChE) | Benzothiazolone derivatives | Selective inhibition over AChE | nih.gov |

| Monoamine Oxidase B (MAO-B) | Substituted benzothiazoles | IC50 in the nanomolar range | nih.govresearchgate.net |

| Aldose Reductase | Benzothiazole derivatives (e.g., Zopolrestat) | Potent inhibition | nih.govnih.gov |

| Tyrosine Kinase (EGFR) | Substituted benzothiazoles | Potent inhibition | informahealthcare.comnih.gov |

| Tyrosine Kinase (Bcr-Abl) | Benzothiazole-based inhibitors | Picomolar IC50 values against wild-type and T315I mutant | nih.gov |

Receptor Ligand Interactions of Benzothiazole Derivatives

While specific receptor binding data for This compound is unavailable, related compounds have been shown to interact with key receptors.

Histamine (B1213489) H3 Receptor: Non-imidazole benzothiazole derivatives have been developed as antagonists for the histamine H3 receptor. nih.govresearchgate.net Structure-activity relationship studies have shown that substituents on the piperazine (B1678402) or piperidine (B6355638) ring attached to the benzothiazole core can lead to potent H3 receptor antagonists with pA2 values in the range of 7.0 to 7.2. nih.govresearchgate.net These antagonists are of interest for their potential in treating neurodegenerative conditions. mdpi.com

Adenosine (B11128) Receptors: While direct interactions of benzothiazoles with adenosine receptors are not as extensively documented in the provided search results, the structural similarities to other heterocyclic compounds known to bind these receptors suggest this as a potential area for investigation.

Table 2: Receptor Interactions of Benzothiazole Derivatives

| Receptor Target | Type of Benzothiazole Derivative | Observed Interaction | Reference(s) |

|---|---|---|---|

| Histamine H3 Receptor | 2-(4-piperazinyl)benzothiazoles | Antagonistic activity with pA2 values of 7.0-7.2 | nih.govresearchgate.net |

Modulation of Intracellular Signaling Pathways by Benzothiazole Derivatives

The ability of benzothiazole derivatives to inhibit enzymes and bind to receptors translates into the modulation of various intracellular signaling pathways, leading to significant cellular effects.

Anti-proliferative Effects: Benzothiazoles have demonstrated notable anti-proliferative activity in various cancer cell lines. wikipedia.orgnih.govdiva-portal.orgbohrium.com The mechanisms often involve the inhibition of key signaling molecules like tyrosine kinases, leading to the disruption of cancer cell growth and proliferation. nih.gov For instance, certain phenylacetamide derivatives containing a benzothiazole nucleus have shown marked viability reduction in paraganglioma and pancreatic cancer cells at low micromolar concentrations. wikipedia.orgnih.gov

Neuroprotection: The benzothiazole scaffold is a component of compounds with neuroprotective properties. Riluzole, a 2-aminobenzothiazole (B30445) derivative, is used in the treatment of amyotrophic lateral sclerosis (ALS) and is thought to exert its neuroprotective effects through various mechanisms, including the modulation of glutamate (B1630785) release. Other benzothiazole analogs have been shown to enhance neuronal cell viability and protect against oxidative stress-induced damage.

Investigations into Molecular Recognition and Binding Specificity

The efficacy of benzothiazole derivatives as enzyme inhibitors and receptor ligands is underpinned by specific molecular interactions within the binding sites of their targets.

Hydrogen Bonding Networks: Hydrogen bonds are critical for the binding of many benzothiazole derivatives. For example, in the active site of BChE, a benzothiazolone derivative is predicted to form a hydrogen bond with the backbone carbonyl group of Ser287. nih.gov Similarly, in the MAO-B active site, a benzothiazole derivative forms an aromatic-hydrogen bond with the carbonyl of Pro102.

π-π Stacking Interactions: The aromatic nature of the benzothiazole ring system facilitates π-π stacking interactions with aromatic amino acid residues in protein binding pockets. nih.gov In the case of BChE, a benzothiazolone group engages in π-π interactions with the side chain of Trp82. nih.gov These interactions are crucial for the stable binding and inhibitory activity of these compounds.

Computational and Theoretical Chemistry Studies of 6 Butoxy 1,3 Benzothiazol 2 Amine Analogs

Molecular Docking Simulations for Ligand-Target Complex Formation

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. wjarr.com This method is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule ligand, such as a 6-butoxy-1,3-benzothiazol-2-amine analog, to the active site of a target protein. biointerfaceresearch.com

Research on benzothiazole (B30560) derivatives has frequently employed molecular docking to elucidate their mechanism of action against various biological targets. For instance, studies have focused on their potential as inhibitors of enzymes like protein kinases, which are often implicated in cancer. biointerfaceresearch.com Docking analyses have revealed that the benzothiazole scaffold can fit into the ATP-binding pocket of kinases, forming crucial interactions that lead to inhibition. biointerfaceresearch.com

Key interactions typically observed in these docking studies include:

Hydrogen Bonding: The nitrogen atom in the thiazole (B1198619) ring and the 2-amino group are common hydrogen bond acceptors and donors, respectively. These interactions often occur with amino acid residues in the hinge region of kinase domains, mimicking the binding of the adenine (B156593) ring of ATP. biointerfaceresearch.com

Pi-Pi Stacking: The aromatic nature of the benzothiazole ring allows for pi-pi stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan within the target's active site.

In a study on benzothiazole-thiazole hybrids as p56lck inhibitors, molecular docking was used to analyze the binding patterns of 51 analogs, identifying key interactions within the hinge region and allosteric sites. biointerfaceresearch.com Similarly, docking of newly synthesized 2-(substituted amino)-N-(6-substituted-1,3-benzothiazol-2-yl) acetamide (B32628) derivatives against DNA gyrase helped to rationalize their observed antimicrobial potential. nih.gov For example, certain designed benzothiazole derivatives showed excellent mol dock scores, ranging from -104.23 to -121.56, when screened as potential GABA-aminotransferase inhibitors. wjarr.com

Table 1: Representative Data from Molecular Docking of Benzothiazole Analogs

| Compound Type | Target Protein | Key Interacting Residues | Predicted Binding Affinity (Sample Score) |

|---|---|---|---|

| Benzothiazole-Thiazole Hybrid | p56lck Kinase | MET319, LYS273, ASP382 | High |

| 2-Aminobenzothiazole (B30445) Derivative | DNA Gyrase | ASP81, GLY85, ARG84 | Moderate to High |

| Benzothiazole Schiff Base | PI3Kα | VAL851, SER774, LYS802 | High |

| Coumarin-Benzothiazole Hybrid | InhA Reductase | TYR158, GLY192, ILE215 | Moderate |

Note: This table is a generalized representation based on findings from multiple studies.

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for investigating the electronic properties of molecules like this compound and its analogs. These methods provide insights into the molecule's stability, reactivity, and the nature of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of HOMO is related to the molecule's ability to donate electrons, while the energy of LUMO reflects its electron-accepting capability. The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower reactivity. researchgate.net For 2-aminobenzothiazole derivatives, theoretical calculations have shown that the introduction of electron-donating substituents tends to increase the basicity of the compounds.

Other calculated parameters include:

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electrophilic (positive potential, electron-poor) and nucleophilic (negative potential, electron-rich) regions. This is crucial for predicting how the molecule will interact with a biological receptor.

Mulliken Charges: These calculations provide the partial charge on each atom in the molecule, offering a quantitative measure of the charge distribution and helping to identify atoms likely to participate in electrostatic interactions or hydrogen bonding.

Theoretical studies on 2-aminobenzothiazoles have determined that protonation is most likely to occur at the nitrogen atom of the exocyclic amino group. Such computational findings correlate well with experimental pKa values and help explain the behavior of these molecules in biological systems.

Table 2: Calculated Quantum Chemical Properties for a Representative 2-Amino-6-substituted-benzothiazole

| Parameter | Description | Typical Calculated Value | Implication |

|---|---|---|---|

| EHOMO | Energy of Highest Occupied Molecular Orbital | ~ -6.0 eV | Electron-donating ability |

| ELUMO | Energy of Lowest Unoccupied Molecular Orbital | ~ -1.5 eV | Electron-accepting ability |

| ΔE (LUMO-HOMO) | Energy Gap | ~ 4.5 eV | Molecular stability and reactivity |

| Dipole Moment | Measure of molecular polarity | ~ 2.5 Debye | Influences solubility and binding |

Note: Values are illustrative and vary based on the specific analog and computational method.

Molecular Dynamics Simulations for Conformational Landscape and Binding Dynamics

While molecular docking provides a static snapshot of the ligand-target complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. This technique is essential for assessing the stability of the predicted binding pose and understanding the conformational changes that may occur upon ligand binding. biointerfaceresearch.com

MD simulations have been applied to various benzothiazole derivatives to validate docking results and gain deeper insights into their interactions with target proteins. nih.govnih.gov For example, a 200 ns MD simulation was used to assess the stability of a newly designed benzothiazole derivative bound to the p53-MDM2 complex, a key target in cancer therapy. nih.gov

Key analyses performed during MD simulations include:

Root-Mean-Square Deviation (RMSD): This parameter tracks the deviation of the protein backbone and ligand atoms from their initial positions over the course of the simulation. A stable RMSD value indicates that the complex has reached equilibrium and the ligand remains securely bound in the active site.

Root-Mean-Square Fluctuation (RMSF): RMSF measures the fluctuation of individual amino acid residues, providing information about the flexibility of different regions of the protein. This can highlight which residues are most affected by ligand binding.

Hydrogen Bond Analysis: MD simulations allow for the monitoring of hydrogen bonds between the ligand and protein over time, revealing which interactions are most stable and persistent.

These simulations can confirm that the key interactions predicted by docking are maintained throughout the simulation, lending greater confidence to the proposed binding mode.

Virtual Screening Methodologies for Identifying Novel Benzothiazole Binders

Virtual screening is a computational strategy used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. wjarr.com This approach significantly reduces the time and cost associated with drug discovery by prioritizing compounds for experimental testing.

Structure-based virtual screening, which utilizes molecular docking, is a common approach. The process typically involves:

Library Preparation: A large database of compounds, such as PubChem or ZINC, is prepared by generating 3D coordinates and assigning appropriate chemical properties.

Receptor Preparation: The 3D structure of the target protein is obtained from a source like the Protein Data Bank (PDB) and prepared for docking by removing water molecules, adding hydrogens, and defining the binding site.

Hierarchical Docking: The compound library is docked into the target's active site using a series of filters. This often starts with a fast, less accurate docking method to quickly eliminate non-binding molecules, followed by more rigorous and computationally expensive docking on the smaller, enriched set of potential hits.

Hit Selection and Analysis: The top-scoring compounds are selected based on their predicted binding affinity and favorable interactions with the active site residues. ijrti.org

This methodology has been successfully used to identify novel benzothiazole-based inhibitors for various targets, including Polo-like kinase 1 (PLK1) and InhA, an enzyme involved in tuberculosis. ijrti.org For instance, a virtual screening campaign using a known benzothiazole inhibitor as a reference molecule led to the identification of several new potential PLK1 inhibitors from the PubChem database.

Pharmacophore Modeling and Ligand-Based Drug Design Approaches

When the 3D structure of a biological target is unknown, ligand-based methods such as pharmacophore modeling become invaluable. thaiscience.info A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific target and exert a biological effect. thaiscience.info

The process of generating a pharmacophore model involves:

Training Set Selection: A set of molecules with known biological activity against the target of interest is selected.

Feature Identification: Common chemical features, such as hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, and positive/negative ionizable groups, are identified across the active molecules. thaiscience.info

Model Generation and Validation: A 3D arrangement of these features is proposed as a hypothesis. The model is then validated by its ability to distinguish between active and inactive compounds.

Once a reliable pharmacophore model is developed, it can be used as a 3D query to screen virtual libraries for novel compounds that match the pharmacophore, or to guide the modification of existing compounds to improve their activity. thaiscience.info This approach has been applied to benzothiazole derivatives to develop models for p56lck inhibitors. thaiscience.info These models, often comprising features like aromatic rings, hydrogen bond acceptors, and hydrophobic sites, provide a rational framework for designing new analogs with enhanced potency. nih.govthaiscience.info This can also be used to build 3D-Quantitative Structure-Activity Relationship (3D-QSAR) models, which correlate the chemical features of the molecules with their biological activities. nih.gov

Advanced Strategies for Designing Benzothiazole Based Compounds

Rational Design Principles for Enhancing Specificity and Potency

The rational design of benzothiazole-based compounds hinges on the strategic modification of its core structure to optimize interactions with a specific biological target. The substitution pattern on the benzene (B151609) ring plays a crucial role in modulating the physicochemical and pharmacokinetic properties of the molecule.

The introduction of an alkoxy group, such as a butoxy group, at the 6-position of the benzothiazole (B30560) ring is a key design element. This modification significantly influences the compound's lipophilicity. The four-carbon chain of the butoxy group enhances the molecule's hydrophobicity, which can lead to improved membrane permeability and oral bioavailability. This increased lipophilicity can also facilitate entry into the central nervous system, a desirable attribute for neuroprotective agents.

Structure-activity relationship studies on various 6-substituted 2-aminobenzothiazoles have demonstrated that the nature and size of the substituent at this position can fine-tune the biological activity. For instance, in the development of potential therapeutic agents, the length of the alkoxy chain is a critical parameter. While a methoxy (B1213986) or ethoxy group provides a certain level of activity, a butoxy group can offer a more optimal balance of lipophilicity and steric bulk for specific targets. This is because the longer, more flexible butoxy chain can adopt various conformations, potentially allowing for more effective binding within the hydrophobic pockets of target proteins.

The 2-amino group is another critical feature, often serving as a key hydrogen bond donor, interacting with specific amino acid residues in the active site of an enzyme or receptor. The electronic properties of the benzothiazole ring system, influenced by substituents like the 6-butoxy group, can modulate the basicity of this amino group, thereby affecting its binding affinity.

Table 1: Physicochemical Properties of Selected 6-Substituted 2-Aminobenzothiazoles

| Compound Name | Substituent at C6 | Molecular Formula | Molecular Weight ( g/mol ) | LogP (Predicted) |

| 6-Methoxy-1,3-benzothiazol-2-amine | -OCH₃ | C₈H₈N₂OS | 180.23 | 1.8 |

| 6-Ethoxy-1,3-benzothiazol-2-amine | -OCH₂CH₃ | C₉H₁₀N₂OS | 194.26 | 2.3 |

| 6-Butoxy-1,3-benzothiazol-2-amine | -O(CH₂)₃CH₃ | C₁₁H₁₄N₂OS | 222.31 | 3.3 |

| 2-Amino-1,3-benzothiazole-6-carbonitrile | -CN | C₈H₅N₃S | 175.21 | 1.9 |

Note: LogP values are estimations and can vary based on the prediction algorithm used.

Development of Multi-Target Directed Ligands Incorporating Benzothiazole Scaffolds

The complexity of many diseases, such as Alzheimer's disease and cancer, has spurred the development of multi-target directed ligands (MTDLs). These are single chemical entities designed to interact with multiple biological targets simultaneously, offering the potential for enhanced therapeutic efficacy and a reduction in drug resistance. The benzothiazole scaffold is an attractive core for the design of MTDLs due to its inherent ability to bind to various enzymes and receptors.

The design of such MTDLs often involves linking the benzothiazole core to another pharmacophore via a flexible linker. The length and nature of this linker are critical for allowing the two pharmacophoric units to bind to their respective targets. The 2-amino group of This compound provides a convenient point for the attachment of such linkers.

Hybrid Molecule Design Incorporating Benzothiazole with Other Pharmacophores

Hybrid molecule design is a powerful strategy that combines two or more pharmacophoric units into a single molecule. This approach aims to leverage the biological activities of the individual components to create a new entity with improved or novel therapeutic properties. The benzothiazole scaffold has been successfully hybridized with various other pharmacophores, including barbituric acid, pyrazole (B372694), and triazole.

Benzothiazole-Barbituric Acid Hybrids: Barbituric acid and its derivatives are known to possess a wide range of biological activities, including sedative, hypnotic, and anticonvulsant properties. Hybrid molecules incorporating the benzothiazole nucleus with a barbituric acid moiety have been explored for their potential as novel therapeutic agents. The design of such hybrids often involves connecting the two ring systems through a linker attached to the 2-amino group of the benzothiazole.

Benzothiazole-Pyrazole Hybrids: Pyrazole is another important heterocyclic ring system with diverse pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties. The combination of the benzothiazole and pyrazole moieties has led to the development of potent anticancer and antimicrobial agents. For instance, a pyrazole ring could be constructed onto a precursor derived from This compound .

Benzothiazole-Triazole Hybrids: Triazoles, particularly 1,2,3-triazoles and 1,2,4-triazoles, are prevalent in many clinically used drugs and are known for their antifungal, antiviral, and anticancer activities. The "click chemistry" approach, specifically the copper-catalyzed azide-alkyne cycloaddition, is a common method for creating benzothiazole-triazole hybrids. In this strategy, an alkyne or azide (B81097) functional group would be introduced onto the This compound scaffold to facilitate its linkage with a complementary triazole precursor.

Table 2: Examples of Hybrid Molecule Design Strategies with Benzothiazole

| Hybrid Type | Linked Pharmacophore | Potential Therapeutic Area |

| Benzothiazole-Barbiturate | Barbituric Acid | Anticonvulsant, Sedative |

| Benzothiazole-Pyrazole | Pyrazole | Anticancer, Anti-inflammatory |

| Benzothiazole-Triazole | 1,2,3-Triazole or 1,2,4-Triazole | Antifungal, Anticancer |

Future Perspectives and Unexplored Research Avenues for 6 Butoxy 1,3 Benzothiazol 2 Amine and Its Class

Exploration of Novel Biological Targets and Mechanisms of Action

The therapeutic potential of benzothiazole (B30560) derivatives is expanding as researchers uncover new biological targets and mechanisms of action. Beyond their established roles, new frontiers in cancer, neurodegenerative diseases, and infectious diseases are being actively explored.

A significant area of investigation is the targeting of tubulin polymerization in cancer therapy. Certain benzothiazole derivatives act as potent antimitotic agents by binding to the colchicine (B1669291) site on tubulin, thereby inhibiting microtubule dynamics and leading to mitotic arrest and apoptosis in cancer cells. nih.gov This approach offers an alternative to natural product-based drugs like taxanes and Vinca alkaloids, which can be limited by multidrug resistance mechanisms. nih.gov For instance, the benzothiazole derivative MI-181 is a powerful inhibitor of tubulin polymerization and shows significant antiproliferative activity. nih.gov

In the realm of neurodegenerative diseases such as Alzheimer's, multitarget-directed ligands (MTDLs) based on the benzothiazole scaffold are showing promise. nih.gov These compounds are designed to interact with multiple pathological targets simultaneously. For example, a novel benzothiazole derivative, 3s (pyrrolidin-1-yl-(6-((5-(pyrrolidin-1-yl)pentyl)oxy)benzo[d]thiazol-2-yl)methanone), has been identified as a potent MTDL, exhibiting inhibitory activity against histamine (B1213489) H3 receptor (H3R), acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidase-B (MAO-B). nih.gov

Furthermore, recent studies have highlighted the potential of benzothiazole derivatives to induce apoptosis in cancer cells through the mitochondrial intrinsic pathway. One novel derivative was found to suppress colorectal cancer cell proliferation and metastasis by increasing reactive oxygen species (ROS) generation, leading to a loss of mitochondrial transmembrane potential and subsequent apoptosis. nih.gov

The versatility of the benzothiazole core is also being leveraged to develop agents with dual anti-inflammatory and anticancer properties. nih.gov Chronic inflammation is a known contributor to cancer development, and compounds that can address both processes hold significant therapeutic potential. nih.gov Researchers have designed and synthesized novel benzothiazole derivatives that not only inhibit cancer cell proliferation by targeting pathways like AKT and ERK but also reduce the levels of inflammatory cytokines. nih.gov

Integration of Advanced Computational and Machine Learning Methodologies in Benzothiazole Research

The design and discovery of new benzothiazole-based therapeutic agents are being significantly accelerated by the integration of advanced computational and machine learning techniques. These in silico methods provide deep insights into the structure-activity relationships, pharmacokinetic properties, and potential biological targets of these compounds, thereby streamlining the drug development process.

Density Functional Theory (DFT) calculations are widely employed to study the conformational, thermodynamic, and spectroscopic features of benzothiazole derivatives. mdpi.comresearchgate.net These computational studies help in understanding the electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy gaps, which are crucial for predicting the reactivity and stability of the molecules. mdpi.comresearchgate.net By analyzing the effects of different substituents on the benzothiazole ring, researchers can predict how structural modifications will influence the compound's biological activity. mdpi.com

Molecular docking is another powerful computational tool used to predict the binding affinity and interaction patterns of benzothiazole derivatives with their target proteins. mdpi.comresearchgate.netnih.gov This technique allows for the virtual screening of large libraries of compounds against a specific biological target, helping to identify the most promising candidates for further experimental validation. For example, molecular docking studies have been used to understand the binding of benzothiazole derivatives to bacterial proteins, providing a rationale for their observed antibacterial activity. mdpi.comresearchgate.net

Furthermore, machine learning algorithms are beginning to be applied in the field of benzothiazole research to develop predictive models for various properties, including biological activity and toxicity. nih.gov These models, trained on existing experimental data, can help to prioritize the synthesis of new derivatives with a higher probability of success.

The use of these computational methodologies not only accelerates the discovery of new drug candidates but also provides a deeper understanding of their mechanisms of action at a molecular level. researchgate.netnih.gov

Strategic Design for Overcoming Resistance Mechanisms

A significant challenge in the clinical use of many therapeutic agents, including those based on the benzothiazole scaffold, is the development of drug resistance. nih.gov Future research is increasingly focused on the strategic design of novel benzothiazole derivatives that can overcome these resistance mechanisms.

In cancer therapy, a common form of resistance is the overexpression of efflux pumps like P-glycoprotein (P-gp), which actively transport drugs out of the cancer cells. nih.gov Many traditional anticancer drugs are substrates for these pumps. nih.gov A key strategy, therefore, is to design benzothiazole derivatives that are not recognized by or can evade these efflux pumps. This can be achieved by modifying the physicochemical properties of the molecules, such as their size, shape, and lipophilicity. nih.gov

Another approach to circumventing resistance is to develop compounds that target different binding sites on the same protein or alternative cellular pathways. For instance, in the context of tubulin inhibitors, designing benzothiazole ligands that bind to less common sites on the tubulin molecule could be effective against cancer cells that have developed resistance to drugs targeting the colchicine-binding site. nih.gov

Furthermore, the development of multi-target drugs, as discussed in the previous section, can also be a strategy to combat resistance. By hitting multiple targets simultaneously, it becomes more difficult for cancer cells or pathogens to develop resistance through a single mutation.

For microbial and malarial infections, where resistance is also a major concern, the development of new benzothiazole derivatives with novel mechanisms of action is crucial. mdpi.com Computational studies can aid in identifying new potential targets within the pathogens, and subsequent synthetic efforts can be directed towards developing benzothiazoles that inhibit these novel targets. mdpi.com

Development of Innovative Synthetic Methodologies for Diversifying Benzothiazole Libraries

The exploration of the vast chemical space of benzothiazole derivatives relies heavily on the development of innovative and efficient synthetic methodologies. Modern organic synthesis is moving towards more sustainable and atom-economical processes, and the synthesis of benzothiazoles is no exception.

One of the most common methods for synthesizing the benzothiazole core is the condensation reaction of 2-aminobenzenethiol with various carbonyl or cyano-containing compounds. nih.gov Recent advancements in this area focus on the use of milder reaction conditions, novel catalysts, and green chemistry principles. For example, methods utilizing microwave irradiation or solid-phase synthesis have been developed to shorten reaction times, improve yields, and simplify purification processes. nih.gov

Multicomponent reactions (MCRs) are also gaining prominence for the rapid generation of diverse benzothiazole libraries. nih.gov These reactions allow for the combination of three or more starting materials in a single step to create complex molecules, which is highly advantageous for drug discovery programs. nih.gov

Furthermore, researchers are exploring novel ways to introduce a wide range of substituents onto the benzothiazole scaffold to fine-tune the biological activity of the resulting compounds. mdpi.com This includes the development of new cross-coupling reactions and functional group transformations that are tolerant of the benzothiazole ring system. mdpi.com For instance, cascade reactions and tandem processes are being employed to construct complex, fused heterocyclic systems containing the benzothiazole motif. mdpi.com

The ability to efficiently synthesize large and diverse libraries of benzothiazole derivatives is essential for exploring their structure-activity relationships and for identifying new lead compounds with improved therapeutic properties. nih.govnih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.